2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid
Description
2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid is a pyrazole-derived acetic acid compound characterized by a benzyloxy substituent at the 5-position and a methyl group at the 1-position of the pyrazole ring.
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-(1-methyl-5-phenylmethoxypyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C13H14N2O3/c1-15-13(11(8-14-15)7-12(16)17)18-9-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3,(H,16,17) |
InChI Key |
MLLFBFWRINJMKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CC(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes typical proton transfer reactions. In alkaline conditions, it forms carboxylate salts, enhancing water solubility. This property is critical for purification via aqueous extraction and for modulating bioavailability in pharmaceutical applications.
Example Reaction:
Esterification
The carboxylic acid reacts with alcohols under acidic or coupling conditions to form esters. Thionyl chloride (SOCl₂) is often used for acid activation.
Table 1: Esterification Conditions and Yields
| Alcohol | Catalyst/Conditions | Yield | Source |
|---|---|---|---|
| Methanol | SOCl₂, 0–20°C, overnight | 83% | |
| Ethanol | HATU, DIEA, DMF, rt, 10 hr | 60% |
Mechanism:
-
Activation of the carboxylic acid with SOCl₂ forms the acyl chloride.
Amide Bond Formation
The compound participates in peptide coupling reactions with amines using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIEA (N,N-Diisopropylethylamine).
Table 2: Representative Amidation Reactions
| Amine Component | Coupling Reagent | Solvent | Yield | Source |
|---|---|---|---|---|
| 4-(Trimethylsilyl)phenylacetamide | HATU, DIEA | DMF | 60.2% | |
| 4-(Methoxymethyl)phenylacetamide | HATU, DIEA | DMF | 31.9% |
Key Steps:
-
Activation of the carboxylic acid with HATU forms an active ester intermediate.
-
Amine nucleophile attacks the activated carbonyl, forming the amide bond .
Functionalization via the Benzyloxy Group
The benzyloxy substituent can undergo hydrogenolysis (e.g., H₂/Pd-C) to yield a hydroxyl group, though direct examples for this compound are not reported. Structural analogs suggest potential for:
This reaction could enable further derivatization at the 5-position.
Cyclization and Heterocycle Formation
The pyrazole ring participates in cyclocondensation reactions. For example, in the presence of hydrazines or carbonyl compounds, fused heterocycles may form. A related study demonstrated pyrazole-carbaldehyde derivatives undergoing Claisen-Schmidt condensation to form α,β-unsaturated ketones .
Hypothetical Pathway:
-
Conversion of the acetic acid group to an acid chloride.
-
Condensation with aromatic aldehydes to form chalcone-like derivatives.
Decarboxylation
Under thermal or basic conditions, decarboxylation may occur, though experimental evidence is limited. For example:
Critical Analysis of Reactivity
-
Steric Effects: The 1-methyl and 5-benzyloxy groups hinder nucleophilic attack at the pyrazole ring, directing reactivity toward the carboxylic acid.
-
Electronic Effects: The electron-donating benzyloxy group stabilizes the pyrazole ring but has minimal impact on the acidity of the carboxylic acid (pKa ≈ 4.7).
Scientific Research Applications
Biological Activities
Research indicates that 2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid exhibits various biological activities, which can be categorized as follows:
1. Antimicrobial Activity
- The compound shows promising antimicrobial properties against a range of pathogens. Studies suggest that it may inhibit specific enzymes related to microbial growth, making it a candidate for the development of new antimicrobial agents.
2. Anti-inflammatory Properties
- The mechanism of action appears to involve the inhibition of inflammatory pathways, suggesting its potential use in treating inflammatory diseases. The compound may interact with various biomolecular targets, including enzymes and receptors involved in inflammation.
Case Studies
Several studies have evaluated the biological activities and therapeutic potential of 2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid:
Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that 2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid effectively reduced pro-inflammatory cytokine production in macrophage cultures, supporting its application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural differences between the target compound and analogs from the evidence:
*Calculated based on molecular formula (C₁₄H₁₄N₂O₃).
Key Observations:
- Chlorine in and compounds enhances electrophilicity, possibly affecting binding interactions in biological systems . Trifluoromethyl groups () are strongly electron-withdrawing, increasing the acidity of the acetic acid moiety and altering solubility .
- Acid Group Variations: The acrylic acid group in introduces conjugation, which may stabilize the molecule or modify its electronic properties compared to acetic acid .
Biological Activity
2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid (CAS No. 1365941-98-5) is a compound characterized by its unique structural features, including a benzyloxy group and a pyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : 246.26 g/mol
Research indicates that 2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid may exert its biological effects through the inhibition of specific enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases. The compound's structure allows it to interact with various biomolecular targets, including enzymes and receptors associated with inflammation .
Antimicrobial Activity
Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid have been noted for their effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of nuclear factor kappa B (NF-kB), a key regulator of inflammation .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the anticancer properties of pyrazole derivatives, including those structurally related to 2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid. Results indicated that these compounds could inhibit the growth of various cancer cell lines, such as breast and liver cancer cells, demonstrating significant antiproliferative effects both in vitro and in vivo .
- Inhibition Studies :
- Comparative Analysis :
Q & A
Q. What are the established synthetic pathways for 2-(5-(benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with a hydrazine derivative (e.g., phenylhydrazine) to form the pyrazole core, followed by benzyloxy group introduction and hydrolysis to yield the acetic acid moiety . Key optimizations include:
- Temperature control : Cyclocondensation proceeds efficiently at 60–80°C in ethanol or DMF.
- Protecting group strategy : Benzyloxy groups require selective deprotection under acidic or hydrogenolytic conditions.
- Hydrolysis conditions : Basic hydrolysis (NaOH/EtOH) is preferred over acidic conditions to avoid decarboxylation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures high purity .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns. For example, the benzyloxy group shows characteristic aromatic protons at δ 7.3–7.5 ppm and a methylene singlet (δ ~4.8 ppm) .
- IR : Stretching frequencies for carboxylic acid (2500–3300 cm, broad) and pyrazole C=N (1600–1650 cm) validate functional groups .
- X-ray crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond lengths (e.g., C-O ~1.36 Å) and dihedral angles to confirm stereoelectronic effects .
Q. How can researchers assess the purity and stability of this compound under storage conditions?
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities <1% .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >150°C for pyrazole derivatives).
- Stability studies : Store at –20°C under inert atmosphere; monitor via periodic NMR to detect hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and guide synthetic design?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
- Electrophilic substitution sites : Pyrazole C4 is more reactive due to electron-withdrawing acetic acid and benzyloxy groups.
- Tautomer stability : The 1-methyl group stabilizes the 1H-pyrazole tautomer over 2H-forms.
- Solvent effects : Polar solvents (e.g., DMSO) stabilize zwitterionic intermediates during hydrolysis .
Q. What strategies resolve contradictions in biological activity data across studies?
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., benzyloxy vs. methoxy) on activity. For example, bulkier groups may hinder target binding .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., IC reference compounds).
- Metabolic stability : Evaluate hepatic microsome degradation to rule out false negatives due to rapid metabolism .
Q. How can crystallographic data inform the design of derivatives with enhanced pharmacological properties?
- Hydrogen bonding networks : The carboxylic acid group forms strong interactions with Lys/Arg residues in target proteins (e.g., kinases).
- Packing motifs : π-Stacking of the benzyloxy group with aromatic amino acids (Phe, Tyr) enhances binding affinity.
- Torsional flexibility : Modify the acetic acid linker length to balance rigidity and target compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
